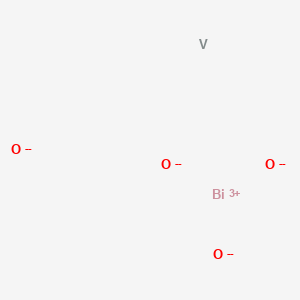

Bismuth vanadium tetraoxide

Description

Properties

IUPAC Name |

bismuth;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUJVWIOKBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14059-33-7, 53801-77-7 | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Bismuth Vanadate Crystal Structure Analysis

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of bismuth vanadate (B1173111) (BiVO₄), tailored for researchers, scientists, and drug development professionals. This document details the crystallographic parameters of its key polymorphs, outlines experimental synthesis protocols, and visualizes complex structural and functional relationships.

Bismuth vanadate (BiVO₄) stands as a promising material in various scientific fields, including photocatalysis and drug delivery, owing to its unique electronic and structural properties. Understanding the nuances of its crystal structure is paramount for harnessing its full potential. This guide offers a consolidated resource for the scientific community, presenting meticulously compiled data and methodologies to facilitate further research and development.

Core Data Presentation: Crystallographic Parameters of BiVO₄ Polymorphs

The photocatalytic activity and overall performance of bismuth vanadate are intrinsically linked to its crystalline phase. The three primary polymorphs—monoclinic scheelite, tetragonal zircon, and tetragonal scheelite—exhibit distinct structural characteristics. The following table summarizes their key crystallographic data for comparative analysis.

| Crystal System | Polymorph | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Band Gap (eV) |

| Monoclinic | Scheelite (clinobisvanite) | I2/b (No. 15) | 5.1866 - 5.1970 | 5.0879 - 5.0960 | 11.702 | 90 | 90.38 | 90 | ~2.4 |

| Tetragonal | Zircon (dreyerite) | I4₁/amd (No. 141) | 7.300 | 7.300 | 6.457 | 90 | 90 | 90 | ~2.9 |

| Tetragonal | Scheelite | I4₁/a (No. 88) | 5.154 | 5.154 | 11.730 | 90 | 90 | 90 | ~2.9 |

Note: The lattice parameters presented are a range compiled from multiple sources to reflect experimental variations.[1][2][3][4][5]

Key Structural Insights: Bond Lengths and Angles

The arrangement of atoms and the lengths of their bonds are critical in determining the electronic band structure and, consequently, the material's properties. In the most photocatalytically active monoclinic scheelite phase, the VO₄ tetrahedra and BiO₈ dodecahedra are distorted.[6][7]

Monoclinic Scheelite BiVO₄:

-

V-O Bond Lengths: Range from approximately 1.70 Å to 1.80 Å.[8]

-

Bi-O Bond Lengths: Exhibit a wider range, from roughly 2.29 Å to 2.76 Å.[8]

This distortion in the monoclinic structure is believed to enhance charge separation, a key factor for efficient photocatalysis.[6]

Experimental Protocols: Synthesis of Bismuth Vanadate

The synthesis method employed significantly influences the resulting crystal phase, morphology, and purity of BiVO₄. Below are detailed methodologies for two common synthesis routes.

Hydrothermal Synthesis of Monoclinic Scheelite BiVO₄

This method is widely used to produce highly crystalline BiVO₄ nanoparticles with controlled morphology.[9][10][11]

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Ammonium metavanadate (NH₄VO₃)

-

Nitric acid (HNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Solution A Preparation: Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in a solution of deionized water and nitric acid. Stir the solution for a designated time (e.g., 30 minutes) to ensure complete dissolution.[9]

-

Solution B Preparation: In a separate beaker, dissolve a corresponding molar amount of NH₄VO₃ in a solution of deionized water and sodium hydroxide. Stir for a similar duration.[9]

-

Mixing and pH Adjustment: Slowly add Solution B to Solution A under vigorous stirring. The pH of the resulting mixture can be adjusted using NaOH or HNO₃ to target the desired crystal phase. For monoclinic scheelite, a neutral pH is often targeted.

-

Hydrothermal Treatment: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a defined period (e.g., 1.5 to 16 hours).[9][10]

-

Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final BiVO₄ powder in an oven at a moderate temperature (e.g., 60-80°C) for several hours.[9]

Solid-State Synthesis of BiVO₄

This method involves the direct reaction of solid precursors at high temperatures and is known for its simplicity.[12][13]

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Vanadium(V) pentoxide (V₂O₅)

Procedure:

-

Precursor Mixing: Weigh stoichiometric amounts of Bi₂O₃ and V₂O₅ powders.

-

Grinding: Thoroughly grind the powders together in a mortar with a pestle to ensure a homogeneous mixture. Ball milling can also be employed for more uniform blending.[12]

-

Calcination: Transfer the mixed powder into a crucible and place it in a muffle furnace. Heat the sample at a specific temperature ramp rate to the desired calcination temperature (e.g., 600-700°C) and hold it for a set duration (e.g., 2 hours).[13]

-

Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. The resulting calcined product can be ground again to obtain a fine powder.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Crystal Structures of BiVO₄ Polymorphs

Crystal structures of the three primary BiVO₄ polymorphs.

Experimental Workflow: Hydrothermal Synthesis

A generalized workflow for the hydrothermal synthesis of BiVO₄.

Signaling Pathway: Photocatalytic Mechanism of BiVO₄

The photocatalytic mechanism of BiVO₄ under visible light irradiation.

This technical guide serves as a foundational resource for researchers engaged in the study and application of bismuth vanadate. The provided data and protocols are intended to streamline experimental design and foster a deeper understanding of this versatile material.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mdpi.com [mdpi.com]

- 5. dspace.lu.lv [dspace.lu.lv]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mp-1102997: VBiO4 (monoclinic, C2/c, 15) [legacy.materialsproject.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Studies on Synthesis Methods of BiVO4 for Photoelectrochemical Applications [mdpi.com]

- 13. Solid state synthesis of monoclinic BiVO4 and it’s photocatalytic performance for dye degradation - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Electronic Band Structure of Monoclinic BiVO4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of monoclinic bismuth vanadate (B1173111) (BiVO4), a promising n-type semiconductor material with significant potential in various applications, including photocatalysis for water splitting and environmental remediation. This document details the fundamental electronic properties, experimental and theoretical methodologies for their determination, and key quantitative data presented for comparative analysis.

Core Electronic Properties of Monoclinic BiVO4

Monoclinic scheelite BiVO4 (ms-BiVO4) is the most photo-catalytically active polymorph, primarily due to its advantageous electronic structure and visible light absorption capabilities.[1] Its electronic properties are governed by the nature of its valence and conduction bands, the magnitude of its band gap, and the mobility of its charge carriers.

Band Gap

The band gap of monoclinic BiVO4 is a critical parameter that dictates its interaction with light. It possesses a relatively narrow band gap of approximately 2.4 eV, enabling it to absorb a significant portion of the visible light spectrum.[1][2] There has been considerable discussion in the scientific community regarding whether the fundamental band gap is direct or indirect. First-principles calculations have suggested it to be a direct band gap semiconductor, despite the band extrema being located away from the center of the Brillouin zone.[3] However, other studies combining experimental techniques like resonant inelastic X-ray scattering with theoretical calculations have conclusively identified it as an indirect band gap semiconductor, with a direct transition occurring at a slightly higher energy (around 200 meV above the indirect one).[4] The indirect nature of the fundamental gap is thought to contribute to a relatively long charge carrier lifetime, which is beneficial for photocatalytic applications.[4]

Valence and Conduction Band Composition

The electronic states near the band edges are primarily composed of orbitals from bismuth, vanadium, and oxygen atoms.

-

Valence Band (VB): The valence band maximum (VBM) is predominantly formed by the hybridization of O 2p and Bi 6s orbitals.[3][5][6] The presence of the Bi 6s "lone pair" electrons is a key feature, as their interaction with O 2p orbitals leads to an upward dispersion of the valence band, contributing to a lighter hole effective mass than is typical for metal oxides.[3]

-

Conduction Band (CB): The conduction band minimum (CBM) is primarily composed of V 3d orbitals, with some contribution from O 2p and Bi 6p orbitals.[3][6][7] The distortion in the VO4 tetrahedra within the monoclinic structure influences the splitting of the V 3d states.[6][7]

The site-projected partial density of states (PDOS) confirms that O 2p orbitals are the major contributors to the top of the valence band, while V 3d orbitals dominate the bottom of the conduction band.[8][9]

Effective Mass of Charge Carriers

The effective masses of electrons (m_e) and holes (m_h) are crucial for understanding charge transport. Lighter effective masses generally lead to higher charge carrier mobility and more efficient separation of photogenerated electron-hole pairs. First-principles calculations have predicted relatively light and symmetric effective masses for both electrons and holes in monoclinic BiVO4, on the order of 0.3 times the electron mass (m_e).[3] This is in contrast to many other metal oxides where hole masses are significantly heavier.[3] However, other computational studies have reported slightly different values, with hole effective masses around 0.7 m_e and electron effective masses around 0.9 m_e.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for monoclinic BiVO4, compiled from various experimental and theoretical studies.

Table 1: Experimentally and Theoretically Determined Band Gap of Monoclinic BiVO4

| Method | Band Gap (eV) | Reference |

| UV-Vis Spectroscopy | 2.39 - 2.49 | [1] |

| UV-Vis Spectroscopy | 2.38 - 2.51 | [11] |

| UV-Vis Spectroscopy | 2.36 - 2.4 | [12] |

| Photoelectrochemical Spectroscopy | 2.45 | [13] |

| Density Functional Theory (PBE) | 2.16 | [3] |

| Density Functional Theory (PBE) | 2.25 | [5] |

| Density Functional Theory (PBE) | 2.07 | [9] |

| Density Functional Theory (HSE) | 2.4 | [14] |

Table 2: Lattice Parameters of Monoclinic BiVO4

| Parameter | Experimental Value | Theoretical (PBE-DFT) Value | Reference |

| a (Å) | 7.253 | 7.299 (+0.6%) | [3] |

| b (Å) | 11.702 | 11.769 (+0.6%) | [3] |

| c (Å) | 5.096 | 5.145 (+1.0%) | [3] |

| β (deg) | 134.23 | 134.26 | [3] |

Percentage deviation from experimental values is shown in parentheses.

Experimental and Theoretical Methodologies

A combination of experimental and computational techniques is employed to elucidate the electronic band structure of monoclinic BiVO4.

Experimental Protocols

3.1.1. Synthesis of Monoclinic BiVO4

-

Hydrothermal Synthesis: A common method involves dissolving bismuth nitrate (B79036) and ammonium (B1175870) vanadate in a suitable solvent, often with a mineralizer like nitric acid. The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours). The resulting precipitate is then washed, dried, and sometimes calcined at elevated temperatures (e.g., 400-500 °C) to improve crystallinity.[11][15] The pH of the initial solution is a critical parameter that influences the resulting crystal phase.[11]

-

Solid-State Reaction: This method involves the high-temperature calcination of a stoichiometric mixture of precursor powders, such as Bi2O3 and V2O5. The powders are intimately mixed and heated in a furnace at temperatures typically ranging from 600 to 700 °C for several hours.[12]

3.1.2. Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized BiVO4. The characteristic diffraction peaks for the monoclinic scheelite phase are used for confirmation.[1][15]

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): This technique is used to determine the optical band gap. The absorption edge of the material is identified, and a Tauc plot is typically used to extrapolate the band gap energy.[1][11]

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the constituent atoms. It can also be used to determine the position of the valence band maximum relative to the Fermi level.[6][16]

-

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES): These are powerful techniques for probing the unoccupied and occupied electronic states, respectively. V L-edge and O K-edge XAS are particularly useful for characterizing the V 3d and O 2p orbitals in the conduction band.[6][16]

-

Resonant Inelastic X-ray Scattering (RIXS): A photon-in/photon-out spectroscopic technique that can provide detailed information about the electronic structure, including the momentum-resolved band structure, which is crucial for determining the direct or indirect nature of the band gap.[6][7]

Theoretical Protocols: Density Functional Theory (DFT)

DFT calculations are a cornerstone for understanding the electronic structure of materials from first principles.

-

Computational Packages: Quantum ESPRESSO and the Vienna Ab initio Simulation Package (VASP) are commonly used software for these calculations.[5][14]

-

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used for geometry optimization.[3] However, PBE is known to underestimate the band gap of semiconductors.[14] To obtain more accurate band gap values, hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE) functional are employed.[14]

-

Computational Parameters: Key parameters that need to be carefully set and tested for convergence include the plane-wave cutoff energy (e.g., 500 eV), the k-point mesh for sampling the Brillouin zone (e.g., 3x3x3 Monkhorst-Pack mesh for a supercell), and the convergence criteria for the electronic self-consistent field and ionic relaxation.[3][14] The projector-augmented wave (PAW) method is often used to describe the interaction between the core and valence electrons.[3][14]

Visualizations

Conceptual Electronic Band Structure

References

- 1. ijcea.org [ijcea.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. jasonkcooper.com [jasonkcooper.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. First-principles investigation of the surface properties of fergusonite-type monoclinic BiVO 4 photocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28006D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. portal.fis.tum.de [portal.fis.tum.de]

Synthesis and characterization of BiVO4 nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Bismuth Vanadate (B1173111) (BiVO4) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bismuth vanadate (BiVO4) nanoparticles, materials of significant interest for a range of applications including photocatalysis and biomedical uses.

Introduction to Bismuth Vanadate (BiVO4)

Bismuth vanadate (BiVO4) is a versatile inorganic semiconductor material that has garnered considerable attention due to its unique photocatalytic properties, low toxicity, and excellent stability. It exists in several crystalline phases, with the monoclinic scheelite phase being the most photoactive under visible light irradiation, primarily due to its narrow band gap of approximately 2.4 eV.[1] These properties make BiVO4 nanoparticles a promising candidate for various applications, including the degradation of organic pollutants, water splitting, and biomedical applications.

Synthesis Methodologies for BiVO4 Nanoparticles

Several methods have been developed for the synthesis of BiVO4 nanoparticles, each offering distinct advantages in controlling particle size, morphology, and crystallinity.[2][3] Common synthesis routes include hydrothermal, sol-gel, and co-precipitation methods.

Hydrothermal Synthesis

The hydrothermal method is a widely used technique for synthesizing crystalline nanomaterials.[4] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocol:

A typical hydrothermal synthesis of BiVO4 nanoparticles involves the following steps:[5]

-

Precursor Solution A Preparation: Dissolve 2 mmol of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of distilled water containing 4 mL of 4 mol/L nitric acid (HNO₃). Stir the solution for 30 minutes.

-

Precursor Solution B Preparation: Dissolve 2 mmol of ammonium (B1175870) metavanadate (NH₄VO₃) in 50 mL of distilled water containing 4 mL of 2 mol/L sodium hydroxide (B78521) (NaOH). Stir this solution for 30 minutes.

-

Mixing and Hydrothermal Treatment: Mix the two solutions and transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at 180°C for 16 hours.

-

Product Recovery: After cooling to room temperature, the yellow precipitate of BiVO4 is collected by centrifugation, washed several times with distilled water and ethanol (B145695), and finally dried in an oven at 60°C for 12 hours.

Workflow Diagram:

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[6] This method offers excellent control over the stoichiometry and purity of the final product.

Experimental Protocol:

A representative sol-gel synthesis of BiVO4 nanoparticles is as follows:[7]

-

Precursor Solution A: Dissolve 0.03 M of bismuth nitrate (Bi(NO₃)₃·5H₂O) in 50 mL of 4 M nitric acid (HNO₃).

-

Precursor Solution B: Dissolve 0.03 M of ammonium vanadate (NH₄VO₃) in 50 mL of 4 M ammonium hydroxide (NH₄OH).

-

Mixing and Gel Formation: Mix solutions A and B while stirring for 30 minutes to obtain a yellow solution. Add 100 mL of ethanol and heat the mixture at 70°C for 1 hour with continuous stirring. A yellow gel is formed upon the addition of deionized water and acetic acid.

-

Drying and Calcination: The gel is dried at 100°C for 48 hours and then calcined at a temperature between 400-600°C for 2 hours to obtain crystalline BiVO4 nanoparticles.[7]

Workflow Diagram:

Co-precipitation Method

The co-precipitation method is a simple and cost-effective technique for synthesizing BiVO4 nanoparticles.[1] It involves the simultaneous precipitation of bismuth and vanadate ions from a solution.

Experimental Protocol:

A typical co-precipitation synthesis is performed as follows:[8]

-

Precursor Solutions: Prepare a solution of 0.012 mol of bismuth nitrate pentahydrate in 50 mL of 2 M nitric acid. Separately, dissolve ammonium metavanadate in the same solvent.

-

Precipitation: Mix the two solutions under continuous stirring at room temperature. Adjust the pH of the mixed solution to neutral by the dropwise addition of ammonium hydroxide, leading to the formation of a yellow suspension. Continue stirring for 2 hours.

-

Product Recovery and Calcination: The precipitate is filtered, washed with deionized water, and dried overnight at 100°C. The resulting powder is then calcined at temperatures ranging from 200°C to 500°C for 8 hours.[8]

Workflow Diagram:

Characterization of BiVO4 Nanoparticles

A suite of analytical techniques is employed to characterize the structural, morphological, and optical properties of the synthesized BiVO4 nanoparticles.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure and phase purity of BiVO4 nanoparticles. The diffraction pattern of monoclinic BiVO4 is characterized by specific peaks, with a notable splitting of the peak around 18.5° corresponding to the (110) and (011) planes, which distinguishes it from the tetragonal phase.[9][10]

Morphological Characterization: SEM and TEM

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and agglomeration state of the nanoparticles.[11][12] SEM provides information about the surface topography, while TEM offers higher resolution images to determine the particle size and shape. For instance, SEM images can reveal sphere-like and plate-like particles.[11]

Optical Properties: UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to determine the optical absorption properties and to estimate the band gap energy of the BiVO4 nanoparticles.[13][14] The band gap is a crucial parameter for photocatalytic applications, and for monoclinic BiVO4, it typically falls in the range of 2.38–2.51 eV.[2]

Vibrational Properties: Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the material, which are sensitive to the crystal structure and local bonding environment. The Raman spectrum of monoclinic BiVO4 shows characteristic peaks, with the most intense band around 826 cm⁻¹ corresponding to the symmetric V-O stretching mode.[15][16]

Quantitative Data Summary

The properties of BiVO4 nanoparticles are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Optical Properties of BiVO4 Nanoparticles Synthesized by Different Methods.

| Synthesis Method | Particle Size (nm) | Band Gap (eV) | Crystalline Phase | Reference |

| Hydrothermal | ~95 | 2.30 | Monoclinic | [17] |

| Sol-Gel | 300 - 1000 | ~2.4 | Monoclinic | |

| Co-precipitation | 11.41 - 14.71 | 2.07 - 2.46 | Monoclinic/Tetragonal mix | [18] |

| Thermal Decomposition | Not specified | Not specified | Monoclinic | [11] |

| Ethylene Glycol-assisted | 2 - 8 | Not specified | Tetragonal Zircon | [19] |

Table 2: Photocatalytic Performance of BiVO4 Nanoparticles.

| Synthesis Method | Pollutant | Degradation Efficiency (%) | Time (min) | Reference |

| Thermal Decomposition | Methylene Blue | 97.2 | 105 | [11] |

| Chemical Precipitation | Methylene Blue | 92.25 | 120 | [1] |

| Sol-Gel (modified) | Methylene Blue | ~98 | 50 | [20] |

| Hydrothermal | Rhodamine B | 99.3 | Not specified | [21] |

Photocatalytic Mechanism of BiVO4

The photocatalytic activity of BiVO4 is initiated by the absorption of photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs.[22] These charge carriers can then migrate to the surface of the nanoparticle and participate in redox reactions that degrade organic pollutants.

Signaling Pathway Diagram:

References

- 1. Synthesis and characterization of BiVO 4 nanoparticles for environmental applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01065K [pubs.rsc.org]

- 2. Comparative Studies on Synthesis Methods of BiVO4 for Photoelectrochemical Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Hydrothermal Synthesis of BiVO4/MWCNTs Nanocomposites and Their Influences on the Biofilm Formation of Multidrug Resistance Streptococcus mutans and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 8. ph05.tci-thaijo.org [ph05.tci-thaijo.org]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Superior visible light photocatalytic performance of reticular BiVO4 synthesized via a modified sol–gel method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

Optical properties of bismuth vanadate thin films

An In-depth Technical Guide to the Optical Properties of Bismuth Vanadate (B1173111) Thin Films

Introduction

Bismuth vanadate (BiVO₄) is an n-type semiconductor that has garnered significant attention in materials science due to its promising potential in photocatalysis, photoelectrochemical (PEC) water splitting, and solar energy conversion.[1][2][3] Its appeal stems from a combination of non-toxicity, cost-effectiveness, chemical stability, and, most importantly, its excellent optical properties.[4] The monoclinic scheelite crystal phase of BiVO₄ is particularly notable for its ability to absorb a significant portion of the visible light spectrum, a critical advantage over wide-band-gap semiconductors like titanium dioxide (TiO₂) that are primarily active under ultraviolet (UV) light.[1][5]

The performance of BiVO₄ in these applications is intrinsically linked to its optical characteristics, which are, in turn, heavily influenced by the thin film's structural and morphological properties.[3][5] Factors such as crystal structure, morphology, defect concentration, and particle size are dictated by the synthesis method employed.[5] This guide provides a comprehensive technical overview of the core optical properties of BiVO₄ thin films, details the experimental protocols for their synthesis and characterization, and presents quantitative data to aid researchers and scientists in the field.

Fundamental Optical Properties

The interaction of BiVO₄ thin films with light is governed by their electronic band structure, which determines the absorption, transmission, and refraction of photons.

Band Structure and Optical Transitions

The key to BiVO₄'s photocatalytic activity is its electronic band structure, composed of a valence band (VB) and a conduction band (CB) separated by an energy gap (band gap, E_g). For the most photoactive monoclinic scheelite phase, the band gap is approximately 2.4 eV, enabling it to absorb visible light with wavelengths up to about 520 nm.[1][6][7] This absorption excites an electron from the VB to the CB, creating a mobile electron-hole pair that drives chemical reactions.

BiVO₄ exhibits both indirect and direct optical transitions. Photoelectrochemical spectroscopy has been used to identify the indirect optical transition band gap (E_gi) at approximately 2.44 eV and a direct optical transition band gap (E_gd) at 2.63 eV for monoclinic BiVO₄ films.[8] Tauc analysis of optical data from epitaxial films has yielded similar values of 2.53 eV for the indirect band gap and 2.72 eV for the direct transition.[9]

Light Absorption and Transmittance

The optical absorption spectrum of a monoclinic BiVO₄ thin film is characterized by a steep absorption edge in the visible region, starting at approximately 527 nm.[6] This strong absorption in the 400-500 nm range is what gives the material its characteristic yellow color and makes it an efficient visible-light photocatalyst.[10] The thickness of the film can influence the absorption and transmittance properties, with thicker films generally exhibiting higher absorbance.[11]

Refractive Index (n) and Extinction Coefficient (k)

The complex refractive index (ñ = n + ik) describes how light propagates through a material. The real part, the refractive index (n), relates to the phase velocity of light in the material, while the imaginary part, the extinction coefficient (k), is related to the absorption of light. These optical constants are crucial for designing antireflective coatings and optimizing light harvesting in photoelectrochemical devices. For BiVO₄, these constants show significant dispersion near the band edge, meaning their values change rapidly with the wavelength of light.[9][12] Furthermore, the optical anisotropy of BiVO₄ can lead to different optical constants depending on the crystallographic orientation of the film.[9][13]

Quantitative Optical Data

The optical properties of BiVO₄ thin films are highly dependent on the method of preparation. The following tables summarize key quantitative data reported in the literature.

Table 1: Band Gap of BiVO₄ Thin Films Prepared by Various Methods

| Synthesis Method | Crystal Phase | Band Gap (eV) | Transition Type | Reference |

| Spin Coating | Monoclinic | 2.44 (E_gi), 2.63 (E_gd) | Indirect, Direct | [8] |

| Spin Coating | Monoclinic (Epitaxial) | 2.53 (E_gi), 2.72 (E_gd) | Indirect, Direct | [9] |

| Solution Combustion & Dip Coating | Monoclinic | ~2.5 | Direct | [6] |

| RF Co-sputtering | Monoclinic | 2.46 - 2.57 | Indirect | [7] |

| Ultrasonic Spray | Monoclinic | 2.41 | - | [14] |

| Ultrasonic Spray (Mo-doped) | Monoclinic | 2.31 | - | [14] |

| Sol-Gel, Sonochemical, etc. | Monoclinic & Tetragonal | 2.38 - 2.51 | - | [2] |

| Ultrasonic Spray Pyrolysis | Monoclinic | ~2.65 | - | [15] |

Table 2: Refractive Index (n) and Extinction Coefficient (k) of Monoclinic BiVO₄ Thin Films

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Measurement Technique | Reference |

| ~450 | > 2.8 | ~1.0 | Spectroscopic Ellipsometry | [9] |

| ~500 | ~2.7 | ~0.3 | Spectroscopic Ellipsometry | [9] |

| ~600 | ~2.5 | < 0.1 | Spectroscopic Ellipsometry | [9] |

| 500 | 2.764 | - | Calculation from reported data | [16] |

Photocatalytic Mechanism

The functionality of BiVO₄ as a photocatalyst is based on a multi-step process that begins with the absorption of light. This mechanism is fundamental to its application in water splitting and pollutant degradation.

Caption: The process of photocatalysis in BiVO₄ involves light absorption, charge carrier generation and separation, and surface redox reactions.[1]

Experimental Protocols

Reproducible synthesis and accurate characterization are paramount for developing high-performance BiVO₄ thin films. The following sections detail common experimental procedures.

Caption: A typical experimental workflow for creating and analyzing BiVO₄ thin films.

Thin Film Synthesis Methods

5.1.1 Spin Coating This solution-based method is widely used for its simplicity and ability to produce uniform films.[9][13]

-

Precursor Solution: Prepare separate solutions of bismuth and vanadium precursors. A common recipe involves dissolving bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in acetic acid and vanadium(IV)-oxy acetylacetonate (B107027) (VO(acac)₂) in acetylacetone.[9][17] The two solutions are then mixed, often with sonication to ensure homogeneity.[18]

-

Deposition: A cleaned substrate (e.g., FTO glass, YSZ) is placed on the spin coater.[18] The precursor solution is dispensed onto the substrate, which is then spun at a set speed (e.g., 1000 rpm for 6 seconds).[18]

-

Pyrolysis: The coated substrate is immediately transferred to a hot plate or furnace for a short pyrolysis step (e.g., 500 °C for 10 minutes) to decompose the organic components.[9][18]

-

Layering: Steps 2 and 3 are repeated multiple times to achieve the desired film thickness.[18]

-

Final Annealing: After the final layer is deposited, the film undergoes a longer annealing period (e.g., 500 °C for 2 hours) in air to ensure complete crystallization into the monoclinic scheelite phase.[18]

5.1.2 Ultrasonic Spray Pyrolysis This technique is suitable for large-area deposition and involves spraying a precursor solution onto a heated substrate.

-

Precursor Solution: Dissolve a 1:1 molar ratio of Bi(NO₃)₃·5H₂O and ammonium (B1175870) metavanadate (NH₄VO₃) in an aqueous nitric acid solution (e.g., 2-3 M).[19][20] For doping, a salt of the dopant metal (e.g., ammonium molybdate) can be added to this solution.[19]

-

Deposition: The precursor solution is atomized into a fine mist using an ultrasonic nozzle (e.g., 130 kHz).[19] The aerosol is directed by a carrier gas onto a cleaned FTO substrate heated on a hot plate (e.g., 150 °C).[19] The solution feeding rate is controlled by a syringe pump (e.g., 0.5 mL/h).[19]

-

Annealing: The as-deposited light-yellow films are subsequently annealed in a furnace (e.g., 450 °C for 1 hour) to promote crystallinity and phase purity.[19]

5.1.3 Pulsed Laser Deposition (PLD) PLD is a physical vapor deposition technique that uses a high-power laser to ablate a target, creating a plasma plume that deposits a thin film on a substrate. It is known for producing high-quality, dense films.[21][22]

-

Target Preparation: A stoichiometric BiVO₄ target is prepared by mixing and milling Bi₂O₃ and V₂O₅ powders, followed by pressing and sintering.[21] Alternatively, separate Bi₂O₃ and V₂O₅ targets can be used for alternating ablation.[21]

-

Deposition Chamber: A cleaned substrate is placed in a high-vacuum deposition chamber.

-

Ablation: A pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target.[21] The laser fluence, oxygen partial pressure, and substrate temperature are critical parameters that influence the film's stoichiometry and properties.[21] For example, increasing oxygen pressure can lead to a decrease in the V/Bi ratio in the final film.[21]

-

Post-Deposition Annealing: Depending on the deposition conditions, a post-annealing step may be required to improve the crystallinity of the film.

Optical Characterization Techniques

5.2.1 UV-Vis Spectroscopy This is the most common technique for determining the light absorption properties and band gap of BiVO₄ films.

-

Measurement: The transmittance and absorbance of the BiVO₄ film on a transparent substrate are measured over a range of wavelengths (typically 300-800 nm) using a UV-Vis spectrophotometer.[23]

-

Band Gap Determination (Tauc Plot): The optical band gap (E_g) is determined from the absorption data. The absorption coefficient (α) is calculated from the absorbance. The following Tauc equation is then applied: (αhν)^n = A(hν - E_g), where hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct transition, n=1/2 for an indirect transition).[7][9]

-

Analysis: A graph of (αhν)^n versus hν is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)^n = 0) to find the value of E_g.[6][7]

5.2.2 Spectroscopic Ellipsometry This technique measures the change in polarization of light upon reflection from the thin film surface to accurately determine the film thickness and its optical constants (n and k) as a function of wavelength.[9]

-

Measurement: A variable-angle spectroscopic ellipsometer is used to measure the ellipsometric parameters (Ψ and Δ) at multiple angles of incidence (e.g., 55°, 60°, 65°).[9]

-

Modeling: An optical model, often consisting of multiple layers (substrate, film, surface roughness), is constructed. The optical properties of the BiVO₄ layer are described using oscillator models (e.g., Cody-Lorentz).[18]

-

Fitting: The model parameters are adjusted to fit the calculated Ψ and Δ values to the experimental data, yielding the refractive index (n) and extinction coefficient (k) spectra.[9][18]

Influence of Synthesis Parameters on Optical Properties

The ability to tune the optical properties of BiVO₄ is crucial for optimizing its performance. Synthesis parameters are the primary levers for achieving this control.

Caption: A logical diagram showing how synthesis choices cascade to affect the final optical properties of BiVO₄ thin films.

-

Annealing Temperature: This is a critical parameter for achieving the desired monoclinic scheelite phase, which is more photoactive than the tetragonal phase.[2] Annealing also affects particle size and surface area, which can influence light scattering and absorption.[6]

-

Synthesis Method: Different methods yield distinct morphologies. For example, spin coating can produce dense, compact films, while spray pyrolysis often results in more porous structures.[9][17][24] This morphology impacts the surface area available for photocatalysis and the path length of light through the film.

-

Doping: Introducing dopants like Molybdenum (Mo) or Tungsten (W) can alter the electronic band structure, sometimes reducing the band gap and improving charge separation efficiency.[14] For instance, Mo doping has been shown to reduce the band gap of BiVO₄ from 2.41 eV to 2.31 eV.[14]

-

Film Thickness: Thicker films can absorb more light, but issues with charge carrier transport to the surface can arise, potentially limiting overall efficiency.[11]

Conclusion

The optical properties of bismuth vanadate thin films are central to their function as high-performance visible-light photocatalysts. With a band gap ideally suited for solar spectrum absorption, BiVO₄'s potential is vast. However, realizing this potential requires precise control over the material's synthesis. As demonstrated, the choice of deposition method—from spin coating and spray pyrolysis to pulsed laser deposition—along with parameters like annealing temperature and elemental doping, directly dictates the film's structural and, consequently, its optical characteristics. The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to rationally design and engineer BiVO₄ thin films with tailored optical properties for advanced applications in renewable energy and environmental remediation.

References

- 1. energyevolutionconference.com [energyevolutionconference.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. elib.bsu.by [elib.bsu.by]

- 9. Solution-based synthesis of wafer-scale epitaxial BiVO 4 thin films exhibiting high structural and optoelectronic quality - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA10732A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Solution-based synthesis of wafer-scale epitaxial BiVO4 thin films exhibiting high structural and optoelectronic quality - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of nanoporous Mo:BiVO 4 thin film photoanodes using the ultrasonic spray technique for visible-light water splitting - Nanoscale Advances (RSC Publishing) DOI:10.1039/C8NA00209F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iris.polito.it [iris.polito.it]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Synthesis of nanoporous Mo:BiVO4 thin film photoanodes using the ultrasonic spray technique for visible-light water splitting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Unveiling the Photophysical intricacies of Scheelite-Type Bismuth Vanadate: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of scheelite-type monoclinic bismuth vanadate (B1173111) (m-BiVO4), a promising material in photocatalysis and various solar energy conversion applications. This document details the fundamental electronic and optical characteristics, charge carrier dynamics, and the experimental methodologies used for their characterization, aiming to equip researchers with the necessary knowledge for its application and development.

Core Photophysical and Structural Properties

Scheelite-type BiVO4 possesses a monoclinic crystal structure, which is considered the most photoactive phase compared to its tetragonal counterparts.[1] This enhanced activity is largely attributed to its favorable electronic band structure and distorted crystal lattice.

Crystal and Electronic Structure

The monoclinic scheelite structure of BiVO4 consists of distorted BiO8 dodecahedra and VO4 tetrahedra.[2] This distortion, driven by the lone pair of electrons on Bi3+, is crucial for its photocatalytic activity.[3] The electronic band structure is characterized by a valence band maximum (VBM) composed of hybridized Bi 6s and O 2p orbitals, and a conduction band minimum (CBM) primarily formed by V 3d orbitals.[4] This composition allows for efficient charge separation and transport upon photoexcitation.

Below is a diagram illustrating the crystal structure of monoclinic scheelite BiVO4.

The electronic band structure of scheelite-type BiVO4 is a key determinant of its photocatalytic activity. The diagram below illustrates the key electronic transitions.

Optical Properties

The optical properties of scheelite-type BiVO4 are central to its function as a photocatalyst. It exhibits strong absorption in the visible light region, which is a significant advantage over wide-bandgap semiconductors like TiO2.

| Property | Value | References |

| Band Gap (Eg) | 2.3 - 2.6 eV | [5][6][7] |

| Absorption Onset | ~520 - 540 nm | [5] |

| Photoluminescence Emission | ~484 - 580 nm | [5][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of scheelite-type BiVO4.

Synthesis of Scheelite-Type BiVO4

Several methods are employed for the synthesis of scheelite-type BiVO4, with hydrothermal and sol-gel methods being the most common.

-

Precursor Solution A: Dissolve Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in nitric acid (HNO₃).

-

Precursor Solution B: Dissolve Ammonium metavanadate (NH₄VO₃) in a sodium hydroxide (B78521) (NaOH) solution.

-

Mixing: Slowly add Solution B to Solution A under vigorous stirring. Adjust the pH of the resulting mixture to a desired value (typically between 5 and 7) using NaOH or HNO₃.

-

Hydrothermal Treatment: Transfer the final suspension to a Teflon-lined stainless-steel autoclave and heat at 160-200 °C for 12-24 hours.

-

Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and dried in an oven at 60-80 °C.

-

Calcination (Optional): The dried powder can be calcined at 400-500 °C for 2-4 hours to improve crystallinity.

-

Precursor Solution A: Dissolve Bi(NO₃)₃·5H₂O in a solution of citric acid and nitric acid.

-

Precursor Solution B: Dissolve NH₄VO₃ in deionized water.

-

Gel Formation: Add Solution B to Solution A under constant stirring. A gel will form upon evaporation of the solvent at a controlled temperature (e.g., 80 °C).

-

Calcination: The resulting gel is dried and then calcined at 450-550 °C for 2-4 hours to obtain the crystalline BiVO4 powder.

The following diagram outlines the workflow for a typical hydrothermal synthesis of BiVO4.

Characterization Techniques

-

Purpose: To determine the crystal structure and phase purity of the synthesized BiVO4.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Procedure:

-

Prepare a powder sample of the synthesized BiVO4.

-

Mount the sample on the diffractometer.

-

Scan the sample over a 2θ range of 10° to 70° with a step size of 0.02°.

-

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from the JCPDS database (e.g., JCPDS No. 14-0688 for monoclinic scheelite BiVO4). Rietveld refinement can be used for detailed structural analysis.[9][10]

-

Purpose: To determine the band gap energy (Eg) of the BiVO4 sample.

-

Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

Procedure:

-

Load the powder sample into the sample holder.

-

Record the diffuse reflectance spectrum over a wavelength range of 300-800 nm.

-

-

Data Analysis: The band gap is determined using a Tauc plot. The Kubelka-Munk function, F(R) = (1-R)² / 2R, is used to convert the reflectance data to a quantity proportional to the absorption coefficient (α). For a direct band gap semiconductor like BiVO4, a plot of (F(R)hν)² versus photon energy (hν) is generated. The band gap is determined by extrapolating the linear portion of the curve to the x-axis (where (F(R)hν)² = 0).[6][7][11][12]

-

Purpose: To investigate the recombination of photogenerated electron-hole pairs. A lower PL intensity generally indicates a more efficient separation of charge carriers.

-

Instrument: A fluorescence spectrophotometer.

-

Procedure:

-

Purpose: To study the dynamics of photogenerated charge carriers (electrons and holes) on ultrafast timescales (femtoseconds to microseconds).

-

Instrument: A pump-probe transient absorption spectrometer.

-

Procedure:

-

The sample (thin film or dispersion) is excited by a short laser pulse (pump).

-

A second, time-delayed pulse (probe) is used to measure the change in absorption of the sample as a function of the delay time between the pump and probe pulses.

-

-

Data Analysis: The resulting data provides information on the rates of charge carrier trapping, recombination, and transfer.

The following diagram illustrates the logical relationship in characterizing the photophysical properties of BiVO4.

Charge Carrier Dynamics and Photocatalytic Mechanism

Upon absorption of photons with energy greater than or equal to its band gap, electron-hole pairs are generated in BiVO4. These charge carriers can then migrate to the surface and participate in redox reactions.

| Process | Timescale | Description | References |

| Electron-Hole Pair Generation | < 100 fs | Excitation of an electron from the valence band to the conduction band. | [15] |

| Carrier Cooling and Trapping | ps - ns | Photogenerated carriers relax to the band edges and can be trapped at defect sites. | [15] |

| Charge Recombination | ns - µs | Radiative or non-radiative recombination of electrons and holes. | [15] |

| Charge Transfer to Adsorbates | µs - ms | Electrons and holes react with adsorbed species (e.g., water, oxygen) to generate reactive oxygen species (ROS). | [16] |

The overall photocatalytic mechanism for water splitting is depicted in the diagram below.

This technical guide provides a foundational understanding of the photophysical properties of scheelite-type BiVO4. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to utilize and further develop this promising photocatalytic material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Superior visible light photocatalytic performance of reticular BiVO 4 synthesized via a modified sol–gel method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00554K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Bismuth Vanadate Polymorphs and Phase Transitions for Researchers and Drug Development Professionals

Introduction: Bismuth vanadate (B1173111) (BiVO₄) has emerged as a material of significant scientific interest due to its diverse polymorphs, each exhibiting unique physicochemical properties. This guide provides an in-depth technical overview of the primary crystalline forms of BiVO₄, their phase transitions, and their applications, with a particular focus on their relevance to photocatalysis and the biomedical field, including drug development.

Polymorphs of Bismuth Vanadate: A Structural Overview

Bismuth vanadate primarily exists in three main crystallographic forms: monoclinic scheelite, tetragonal scheelite, and tetragonal zircon.[1] The arrangement of the bismuth (Bi³⁺) and vanadate (VO₄³⁻) ions within the crystal lattice dictates the material's electronic and optical properties, thereby influencing its functional applications.[1]

-

Monoclinic Scheelite (ms-BiVO₄): This is the most thermodynamically stable phase at ambient conditions and is renowned for its excellent photocatalytic activity under visible light.[1][2] This high activity is attributed to its distorted crystal structure which facilitates efficient separation of photogenerated electron-hole pairs.[1]

-

Tetragonal Zircon (tz-BiVO₄): This is a metastable phase that can be synthesized under specific conditions, often at lower temperatures.[3] While it possesses a wider band gap and generally lower photocatalytic activity than the monoclinic scheelite form, its high crystal symmetry makes it a suitable candidate for forming coherent heterostructures.[3]

-

Tetragonal Scheelite (ts-BiVO₄): This polymorph is typically stable at higher temperatures.[1] The transition between the monoclinic and tetragonal scheelite phases is reversible.[2]

The key crystallographic and electronic properties of these polymorphs are summarized in the tables below.

Table 1: Crystallographic Data of BiVO₄ Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Monoclinic Scheelite | Monoclinic | I2/a (or I2/b) | a = 5.195, b = 11.702, c = 5.092, β = 90.38° | [4] |

| Tetragonal Zircon | Tetragonal | I4₁/amd | a = 7.300, c = 6.457 | [5] |

| Tetragonal Scheelite | Tetragonal | I4₁/a | a = 5.152, c = 11.724 | [6][7] |

Table 2: Electronic Properties of BiVO₄ Polymorphs

| Polymorph | Band Gap (eV) | Characteristics | Reference |

| Monoclinic Scheelite | ~2.4 | Direct band gap, excellent visible light absorption | [1][2] |

| Tetragonal Zircon | ~2.9 | Wider band gap, primarily UV absorption | [8][9] |

| Tetragonal Scheelite | ~2.3 - 2.5 | Similar to monoclinic, stable at high temperature | [1][10] |

Phase Transitions: Driving Forces and Conditions

The transformation between BiVO₄ polymorphs can be induced by changes in temperature and pressure. Understanding these transitions is crucial for synthesizing the desired phase for a specific application.

-

Monoclinic Scheelite to Tetragonal Scheelite: This is a reversible, second-order ferroelastic to paraelastic phase transition.[6][7] At ambient pressure, this transition occurs at approximately 523 K (250 °C).[6][7] Applying pressure can lower the transition temperature.[6]

-

Tetragonal Zircon to Tetragonal Scheelite: This transition is irreversible and occurs at higher temperatures, typically between 693-773 K (420-500 °C).[7] Upon cooling, the tetragonal scheelite phase transforms into the more stable monoclinic scheelite form.[7] Under pressure, the zircon phase transforms to the scheelite phase at around 4.3 GPa at room temperature.[6][7]

The pressure- and temperature-induced phase transitions are summarized in the table below.

Table 3: Phase Transition Conditions for BiVO₄ Polymorphs

| Transition | Condition | Temperature | Pressure | Reversibility | Reference |

| Monoclinic Scheelite ↔ Tetragonal Scheelite | Heating/Cooling | ~523 K (250 °C) | Ambient | Reversible | [6][7] |

| Monoclinic Scheelite → Tetragonal Scheelite | Compression | Room Temperature | ~1.5 - 2.1 GPa | Reversible | [6] |

| Tetragonal Zircon → Tetragonal Scheelite | Heating | ~653 - 773 K (380 - 500 °C) | Ambient | Irreversible | [6][7] |

| Tetragonal Zircon → Tetragonal Scheelite | Compression | Room Temperature | ~1.3 - 4.3 GPa | Irreversible | [7] |

| Tetragonal Scheelite → Monoclinic (P2₁/c) | Compression | Room Temperature | ~16 GPa | Reversible | [6][7] |

Below is a graphical representation of the phase transition pathways for bismuth vanadate.

Experimental Protocols

The synthesis of specific BiVO₄ polymorphs with controlled morphology is critical for their application. Below are detailed methodologies for common synthesis and characterization techniques.

Hydrothermal Synthesis of Monoclinic BiVO₄

This method is widely used to produce highly crystalline monoclinic BiVO₄ nanoparticles.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Ammonium metavanadate (NH₄VO₃)

-

Nitric acid (HNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Solution A Preparation: Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution with stirring until a clear solution is formed.

-

Solution B Preparation: Dissolve a stoichiometric amount of NH₄VO₃ in a dilute NaOH solution with stirring.

-

Mixing: Slowly add Solution B to Solution A under vigorous stirring. Adjust the pH of the resulting mixture to a desired value (typically between 5 and 7) using NaOH or HNO₃.

-

Hydrothermal Reaction: Transfer the final suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 16 hours).[11]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the yellow precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

The following diagram illustrates the workflow for the hydrothermal synthesis of monoclinic BiVO₄.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. Tetragonal-zircon BiVO4: a better polymorph for the formation of coherent type-II heterostructures for water splitting applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Zirconium Doping Into a Monoclinic Scheelite BiVO4 Crystal on Its Structural, Photocatalytic, and Photoelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Optical Properties of Size-Quantized BiVO4 Semiconductor Particles with Tetragonal Zircon-Type Structure[v1] | Preprints.org [preprints.org]

- 10. Comparative Studies on Synthesis Methods of BiVO4 for Photoelectrochemical Applications [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Quantum efficiency of BiVO4 photocatalysis

An In-depth Technical Guide to the Quantum Efficiency of Bismuth Vanadate (B1173111) (BiVO₄) Photocatalysis

Executive Summary

Bismuth Vanadate (BiVO₄) has emerged as a premier n-type semiconductor for photoelectrochemical (PEC) applications, particularly in solar water splitting and pollutant degradation, owing to its favorable band gap (~2.4 eV), non-toxicity, and stability.[1][2] However, its practical efficiency is often curtailed by limitations in its quantum efficiency (QE), primarily due to poor charge carrier separation and slow surface reaction kinetics.[2][3] This technical guide provides a comprehensive overview of the quantum efficiency of BiVO₄ photocatalysis, targeting researchers and scientists in materials science and catalysis. It delves into the fundamental mechanisms, details key experimental protocols for synthesis and measurement, presents a quantitative analysis of reported efficiencies, and outlines strategies to overcome performance bottlenecks.

Fundamentals of BiVO₄ Photocatalysis and Quantum Efficiency

The photocatalytic process in BiVO₄ is initiated by the absorption of photons with energy equal to or greater than its band gap. This creates electron-hole pairs (excitons). For a productive photocatalytic reaction to occur, these charge carriers must separate and migrate to the semiconductor-electrolyte interface. At the surface, the photogenerated holes (h⁺) in the valence band (VB) drive oxidation reactions (e.g., water oxidation to O₂), while electrons (e⁻) in the conduction band (CB) drive reduction reactions.

A major limiting factor is the recombination of these electron-hole pairs, which releases the absorbed energy as heat or light, thereby reducing the overall efficiency.[3] The efficiency of this entire process is quantified by the Quantum Efficiency (QE).

-

External Quantum Efficiency (EQE) , also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is the ratio of the number of electrons collected as photocurrent to the number of incident photons. It is a practical measure of the overall device performance.

-

Internal Quantum Efficiency (IQE) is the ratio of collected electrons to the number of absorbed photons. This metric provides insight into the efficiency of charge separation, transport, and injection, independent of the material's light absorption properties.

The relationship can be expressed as: EQE = IQE × Light Harvesting Efficiency (LHE) .

The IQE itself is a product of three key efficiencies: IQE = η_separation × η_transport × η_injection where η_separation is the charge separation efficiency, η_transport is the charge transport efficiency to the surface, and η_injection is the charge injection efficiency into the electrolyte.

Figure 1: Mechanism of photocatalysis in BiVO₄.

Factors Influencing Quantum Efficiency

Achieving high quantum efficiency in BiVO₄ is a multifaceted challenge. Performance is dictated by a combination of intrinsic material properties, bulk characteristics resulting from synthesis, and surface conditions, all of which can be tuned to mitigate efficiency losses.

Figure 2: Key factors influencing the quantum efficiency of BiVO₄.

-

Crystal Structure: BiVO₄ primarily exists in monoclinic scheelite and tetragonal zircon phases. The monoclinic phase is significantly more photoactive due to its distorted crystal structure, which facilitates better charge separation, and its slightly lower band gap that allows for greater visible light absorption.[1][4]

-

Morphology and Facet Engineering: The morphology and exposed crystal facets of BiVO₄ particles play a crucial role. Facet engineering aims to spatially separate the sites for oxidation and reduction reactions. For instance, photogenerated electrons tend to accumulate on the {010} facets, while holes accumulate on the {110} facets, which enhances charge separation and reduces recombination.[5]

-

Doping: Introducing dopants such as Tungsten (W) or Molybdenum (Mo) can significantly improve the electronic conductivity of BiVO₄.[6][7][8] This enhances charge transport, thereby increasing the charge separation efficiency. For example, 1% Mo doping was shown to improve charge separation efficiency from 0.27% to 6.7% at 1.23 V vs RHE.[9]

-

Heterojunctions: Forming a heterojunction with another semiconductor, such as WO₃ or SnO₂, creates a built-in electric field at the interface.[10][11][12] This field effectively drives the separation of electrons and holes, with electrons moving to the WO₃ and holes remaining in the BiVO₄, thus suppressing recombination.[12][13]

-

Surface Co-catalysts and Passivation: The kinetics of water oxidation on the BiVO₄ surface are notoriously slow, leading to the accumulation of holes and subsequent recombination. Depositing an oxygen evolution co-catalyst (e.g., Cobalt-Phosphate (CoPi), FeOOH, NiOOH) can accelerate this reaction.[14][15] Studies have shown that the primary role of these co-catalysts is often to passivate surface states, which act as recombination centers, thereby reducing the surface recombination rate by a factor of 10-20.[14][15][16][17]

Quantitative Analysis of BiVO₄ Quantum Efficiency

The reported quantum efficiency of BiVO₄ varies widely depending on the synthesis method, material modifications, and testing conditions. The following tables summarize key performance metrics from the literature.

Table 1: Quantum Efficiency of Modified BiVO₄ Photoanodes

| BiVO₄ Modification | Efficiency Type | Wavelength (nm) | Value (%) | Applied Bias (V vs RHE) | Sacrificial Agent | Reference(s) |

| Undoped, Photocharged (pH 10) | IQE | 330-440 (avg) | 95 | 1.23 | None | [18][19] |

| Undoped, Photocharged (pH 10) | EQE | 330-440 (avg) | 75 | 1.23 | None | [18][19] |

| 1% W-doped on FTO/SnO₂ | EQE (IPCE) | 450 | 46 | 1.63 | Not specified | [20] |

| Mo-doped with CoFeOₓ co-catalyst | Charge Sep. | 420 | >90 | Not specified | Not specified | [21][22] |

| Single-crystal nanowires | AQE | 405 | 0.44 | Not applicable | Fe(NO₃)₃ | [23] |

| With oxygen vacancies | EQE (IPCE) | 450 | 90 | Not specified | Not specified | [24] |

| Undoped Film | IQE | Not specified | 36.3 | 0.4 - 0.8 | Na₂SO₃ | [25] |

Table 2: Photocurrent Density of Various BiVO₄ Photoanodes

| BiVO₄ Modification | Photocurrent Density (mA/cm²) | Applied Bias (V vs RHE) | Illumination | Reference(s) |

| Undoped, Photocharged (pH 10) | 4.3 | 1.23 | AM 1.5 | [18][26] |

| WO₃/BiVO₄ Core-Shell Nanostructures | 6.72 | 1.23 | 1 sun | [13] |

| WO₃/BiVO₄/NiOOH | 3.00 | 1.23 | Not specified | [12] |

| Mo-BiVO₄/CoPOM | 4.32 | 1.23 | AM 1.5G | [16] |

Experimental Methodologies

Reproducible and reliable results depend on meticulous experimental protocols for synthesis, characterization, and performance measurement.

Synthesis of BiVO₄ Photocatalysts

Various methods are employed to synthesize BiVO₄, each influencing the material's final properties.[4][27][28]

Protocol 1: Microwave-Assisted Hydrothermal Synthesis [27][28] This method is noted for being fast and simple, producing particles with high crystallinity.

-

Precursor Preparation: Add Bi₂O₃ and V₂O₅ in a 1:1 molar ratio to a 0.5 M HNO₃ solution (e.g., 30 mL).

-

Stirring: Vigorously stir the mixture for 20 minutes at room temperature.

-

Hydrothermal Reaction: Transfer the suspension to a Teflon-lined autoclave suitable for microwave heating.

-

Heating: Heat the autoclave to 180 °C and maintain for 1 hour in a microwave reactor.

-

Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the resulting yellow precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any residual ions.

-

Drying: Dry the final BiVO₄ powder in an oven at 60-80 °C for several hours.

Material Characterization

A suite of characterization techniques is essential to understand the physical and chemical properties of the synthesized BiVO₄.

-

X-ray Diffraction (XRD): To determine the crystal structure (monoclinic or tetragonal), phase purity, and crystallite size.[29][30]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, particle size, and shape.[4][29]

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles and analyze the crystal lattice.[30][31]

-

UV-Visible Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[4][29]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of Bi, V, and O on the material's surface.[31]

Quantum Efficiency Measurement Protocol

The Apparent Quantum Efficiency (or IPCE) is typically measured in a photoelectrochemical (PEC) cell.

Figure 3: Workflow for measuring the Apparent Quantum Efficiency (AQE).

Detailed Steps:

-

Photoanode Preparation: A thin film of the synthesized BiVO₄ is deposited onto a conductive substrate, typically Fluorine-doped Tin Oxide (FTO) coated glass.

-

Cell Assembly: A three-electrode electrochemical cell is assembled in a quartz-window-equipped vessel. The BiVO₄ film serves as the working electrode, a platinum wire as the counter electrode, and a standard calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

-

Electrolyte: An appropriate electrolyte is used, such as a 0.1 M potassium phosphate (B84403) (KPi) buffer (pH 7).[14] For measuring charge separation efficiency, a hole scavenger like Na₂SO₃ may be added.

-

Illumination: The working electrode is illuminated with monochromatic light from a filtered light source (e.g., a Xenon lamp coupled with a monochromator). The light intensity at each wavelength is measured with a calibrated silicon photodiode.

-

Measurement: A potentiostat is used to apply a constant bias (e.g., 1.23 V vs. RHE) and measure the resulting steady-state photocurrent.

-

Calculation: The EQE (or AQE/IPCE) is calculated using the formula: EQE (%) = [Photocurrent Density (mA/cm²) × 1239.8 (V·nm)] / [Power Density of Incident Light (mW/cm²) × Wavelength (nm)] × 100[25]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photocurrent of BiVO4 is limited by surface recombination, not surface catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photocurrent of BiVO4 is limited by surface recombination, not surface catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Near-complete suppression of surface losses and total internal quantum efficiency in BiVO4 photoanodes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 19. Near-complete suppression of surface losses and total internal quantum efficiency in BiVO 4 photoanodes - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE03677E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Etched BiVO4 photocatalyst with charge separation efficiency exceeding 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Flux synthesis of single crystal bismuth vanadate (BiVO4) nanowires and their visible light driven photocatalytic water oxidation properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. Boosting the quantum efficiency of the BiVO4 photoanode by increasing the oxygen vacancies for highly-efficient solar water oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 26. Photocharged BiVO4 photoanodes for improved solar water splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Easy Synthesis of BiVO4 for Photocatalytic Overall Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

Unveiling the Surface: A Technical Guide to the Surface Chemistry and Active Sites of Bismuth Vanadate (BiVO4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate surface chemistry and the nature of active sites in Bismuth Vanadate (BiVO4), a promising semiconductor photocatalyst. Understanding these fundamental aspects is paramount for the rational design of highly efficient BiVO4-based materials for a range of applications, from solar energy conversion to advanced oxidation processes relevant in various scientific fields.

The Critical Role of Surface Chemistry in BiVO4 Performance

The photocatalytic efficacy of Bismuth Vanadate (BiVO4) is intrinsically linked to its surface properties. The atomic arrangement, electronic structure, and presence of defects on the surface dictate the fundamental processes of light absorption, charge carrier separation and transport, and the kinetics of surface chemical reactions. Key aspects of BiVO4's surface chemistry include the energetic stability of its various crystal facets, the nature of its active sites for catalysis, and the profound influence of surface defects.

Monoclinic scheelite BiVO4 is a particularly interesting n-type semiconductor for photoelectrochemical (PEC) water splitting due to its suitable band gap of approximately 2.4 eV, which allows for the absorption of visible light.[1][2] However, its practical application is often hampered by limitations such as poor charge carrier mobility and sluggish oxygen evolution reaction (OER) kinetics.[3] Strategies to overcome these limitations often involve surface engineering, including elemental doping, the construction of heterojunctions, and the deposition of co-catalysts.[1][3]

Quantitative Surface Energetics and Electronic Properties

The morphology of BiVO4 crystals is dictated by the relative stability of their different crystallographic facets. Density Functional Theory (DFT) calculations have been instrumental in determining the surface energies and electronic properties of these facets, providing a theoretical foundation for designing BiVO4 crystals with optimized shapes for enhanced photocatalytic activity.

Table 1: Calculated Surface Energies of Monoclinic BiVO4 Facets

| Facet | Relaxed Surface Energy (σr) (J/m²) | Unrelaxed Surface Energy (σu) (J/m²) | Relaxation Energy (Erelax) (J/m²) |

| (100) | ~1.7 | ~1.7 | ~1.1 |

| (010) | ~1.7 | ~1.7 | ~1.1 |

| (001) | 0.46 | 0.46 | 0.15 |

| (101) | ~1.0 | ~1.0 | ~0.6 |

| (011) | ~1.0 | ~1.0 | ~0.6 |

| (110) | ~1.0 | ~1.0 | ~0.6 |

| (111) | ~1.0 | ~1.0 | ~0.6 |

| Data sourced from DFT calculations.[4] |